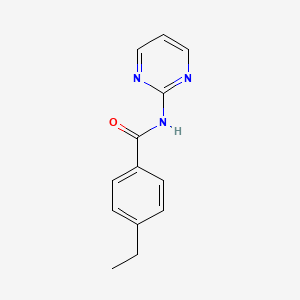![molecular formula C20H23NO2 B5681942 N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide](/img/structure/B5681942.png)
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide, also known as DMBA, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research for its ability to induce tumors in laboratory animals, which makes it a valuable tool for studying cancer biology and developing new cancer therapies.
作用機序
The exact mechanism by which N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide induces tumors is not fully understood, but it is believed to involve the activation of certain cellular pathways that promote cell proliferation and inhibit apoptosis (programmed cell death). Specifically, N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide is thought to act as a genotoxic agent that damages DNA and causes mutations in key oncogenes and tumor suppressor genes, leading to the uncontrolled growth of cancer cells.
Biochemical and Physiological Effects:
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide has been shown to have a number of biochemical and physiological effects on laboratory animals, including the induction of oxidative stress, inflammation, and immune suppression. These effects are thought to contribute to the development and progression of tumors by creating a permissive microenvironment that supports cancer cell growth and survival.
実験室実験の利点と制限
One of the main advantages of using N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide in laboratory experiments is its ability to induce tumors in a relatively short period of time, typically within a few weeks to a few months depending on the animal model and dosage used. This allows researchers to study the early stages of cancer development and test the efficacy of new therapies in a relatively short amount of time. However, there are also some limitations to using N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide, such as the fact that it only induces certain types of tumors and may not accurately reflect the complexity of human cancers.
将来の方向性
There are several future directions for research on N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide and its role in cancer biology. One area of interest is the development of new animal models that more closely mimic human cancer, such as genetically engineered mice that express specific oncogenes or tumor suppressor genes. Another direction is the identification of new therapeutic targets and drug candidates that can be tested using N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide-induced tumors as a preclinical model. Finally, there is a need for more research on the mechanisms by which N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide induces tumors and the cellular pathways involved, which could lead to new insights into cancer biology and potential new therapies.
合成法
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with 3-methylbutan-1-amine. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide is primarily used in scientific research to induce tumors in laboratory animals, particularly rodents such as rats and mice. This is achieved by applying the compound topically or orally, which leads to the formation of tumors in various organs such as the skin, lung, and mammary gland. These tumors can then be studied to understand the underlying mechanisms of cancer development and progression, as well as to test the efficacy of new cancer therapies.
特性
IUPAC Name |
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-13(2)10-19(22)21-18-7-5-6-16(12-18)20(23)17-9-8-14(3)15(4)11-17/h5-9,11-13H,10H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNRBUDDYYSBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5681863.png)
![N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B5681878.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(3-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5681882.png)
![1-(cyclopentylcarbonyl)-N-[2-(methylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxamide](/img/structure/B5681884.png)



![(4aS*,7aR*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5681900.png)
![N-({1-[2-(ethylamino)-2-oxoethyl]piperidin-3-yl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B5681901.png)
![2-(4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenoxy)acetamide](/img/structure/B5681922.png)
![N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5681927.png)

![5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-amine](/img/structure/B5681940.png)
![9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5681969.png)